Amiloride hydrochloride and hydrochlorothiazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

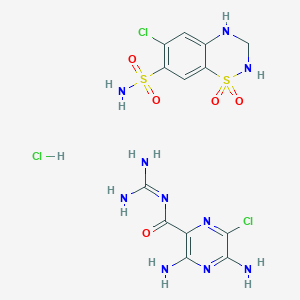

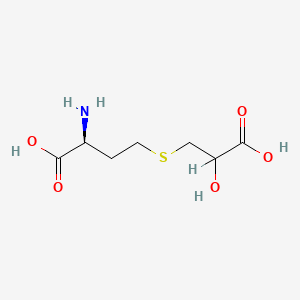

A pyrazine compound inhibiting SODIUM reabsorption through SODIUM CHANNELS in renal EPITHELIAL CELLS. This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct. Negative potential reduces secretion of potassium and hydrogen ions. Amiloride is used in conjunction with DIURETICS to spare POTASSIUM loss. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p705)

Aplicaciones Científicas De Investigación

Effects on Salt Taste and Intake

A study found that a combination of hydrochlorothiazide and amiloride did not significantly change salivary flow, salt taste, or sodium intake. This suggests that the combined use of these diuretics can reduce drug effects that may compromise the efficacy of either drug when used alone (Mattes & Engelman, 1992).

Analytical Methods in Pharmaceutical Preparations

A differential pulse polarography method using partial least-squares (PLS) for calibration was developed for the simultaneous determination of amiloride and hydrochlorothiazide in pharmaceutical preparations, demonstrating a reliable analytical approach for these drugs (Martín et al., 1999).

Use in Nephrogenic Diabetes Insipidus

Treatment with a combination of hydrochlorothiazide and amiloride in patients with congenital nephrogenic diabetes insipidus showed effectiveness by reducing urinary potassium losses, hypokalemia, and alkalosis, compared to hydrochlorothiazide alone. This indicates a potential therapeutic application in such conditions (Alon & Chan, 1985).

Effects on Kidney Calcium Content

Research on the effects of hydrochlorothiazide and amiloride on kidney calcium content in calcitriol-treated rats showed that concurrent administration of amiloride and calcitriol decreased the total calcium content of the kidney without affecting the femur calcium concentration. This suggests a specific action of these drugs on calcium homeostasis in the kidney (Jacob et al., 1988).

Electrolyte Balance in Long-term Use

A study of patients on long-term use of a combination of amiloride and hydrochlorothiazide showed no significant differences in plasma electrolytes compared to baseline, indicating stability in electrolyte balance during prolonged therapy (Burge & Montuschi, 1976).

Propiedades

Número CAS |

57017-78-4 |

|---|---|

Nombre del producto |

Amiloride hydrochloride and hydrochlorothiazide |

Fórmula molecular |

C13H17Cl3N10O5S2 |

Peso molecular |

563.8 g/mol |

Nombre IUPAC |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H8ClN3O4S2.C6H8ClN7O.ClH/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1H |

Clave InChI |

QRDAGKVHMGNVHB-UHFFFAOYSA-N |

SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |

SMILES canónico |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |

Números CAS relacionados |

68529-45-3 (Parent) |

Sinónimos |

Amidal Amiduret Trom Amiloberag Amiloride Amiloride Hydrochloride Amiloride Hydrochloride, Anhydrous Anhydrous Amiloride Hydrochloride Hydrochloride, Amiloride Hydrochloride, Anhydrous Amiloride Kaluril Midamor Midoride Modamide Trom, Amiduret |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)

![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)